molecular formula C17H12O5 B2491159 4-Methoxyphenyl 2-oxo-2H-chromene-3-carboxylate

4-Methoxyphenyl 2-oxo-2H-chromene-3-carboxylate

Cat. No.: B2491159
M. Wt: 296.27 g/mol
InChI Key: RIURGHITWCOFQL-UHFFFAOYSA-N
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Description

4-Methoxyphenyl 2-oxo-2H-chromene-3-carboxylate is a useful research compound. Its molecular formula is C17H12O5 and its molecular weight is 296.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Effects

  • Antibacterial Activity : Compounds related to 4-Methoxyphenyl 2-oxo-2H-chromene-3-carboxylate demonstrate significant antibacterial properties. A study synthesized derivatives like 4-(4-Methoxy-phenylamino)-2-oxo-2H-chromene-3-sulfonyl chloride and tested them against bacterial strains such as Staphylococcus aureus, E. coli, and Bacillus cereus. These compounds exhibited high levels of bacteriostatic and bactericidal activity, suggesting potential applications in combating bacterial infections (Behrami & Dobroshi, 2019).

Synthesis and Catalysis

  • Catalytic Properties in Synthesis : Research has explored the use of this compound derivatives in catalytic reactions. For instance, novel polystyrene-supported TBD catalysts have been tested in the Michael addition for the synthesis of Warfarin and its analogues, demonstrating their effectiveness in organic synthesis (Alonzi et al., 2014).

Material Science and Corrosion Inhibition

  • Anticorrosive Properties : In the field of material science, derivatives of this compound have been found to be effective in inhibiting corrosion. Specifically, alkylammonium polyfluoro-3-(ethoxycarbonyl)-2-oxo-2H-chromen-4-olates, derived from this compound, have demonstrated efficiency in preventing hydrochloric acid corrosion of mild steel at low concentrations (Shcherbakov et al., 2014).

Pharmacological Applications

  • Agonist for GPR35 Receptor : Pharmacologically, some derivatives of this compound have been identified as potent agonists for the G protein-coupled receptor GPR35. This suggests potential applications in understanding and manipulating GPR35-related biological pathways (Funke et al., 2013).

Future Directions

The future directions for research on “4-Methoxyphenyl 2-oxo-2H-chromene-3-carboxylate” and similar compounds likely involve further exploration of their biological activities and potential applications in medicine and pharmacy .

Mechanism of Action

Target of Action

The primary target of 4-Methoxyphenyl 2-oxo-2H-chromene-3-carboxylate is pancreatic lipase (PL) . Pancreatic lipase is an enzyme that plays a crucial role in the digestion and absorption of dietary fat.

Mode of Action

The compound interacts with pancreatic lipase in a competitive manner . It binds to the active site of the enzyme, thereby inhibiting its function. The interaction of the compound with important active site amino acids such as Phe 77, Arg 256, His 263 has been confirmed through docking studies .

Biochemical Pathways

The inhibition of pancreatic lipase by this compound affects the lipid metabolism pathway. By inhibiting pancreatic lipase, the compound prevents the breakdown of dietary triglycerides into absorbable free fatty acids and monoglycerides. This results in reduced fat absorption and could potentially lead to weight loss .

Result of Action

The primary molecular effect of this compound is the inhibition of pancreatic lipase, leading to decreased fat absorption . On a cellular level, this could result in a reduction of lipid accumulation in adipocytes. The overall effect could potentially contribute to weight loss, making this compound a potential candidate for obesity treatment .

Properties

IUPAC Name

(4-methoxyphenyl) 2-oxochromene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O5/c1-20-12-6-8-13(9-7-12)21-16(18)14-10-11-4-2-3-5-15(11)22-17(14)19/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIURGHITWCOFQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC(=O)C2=CC3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.